molecular formula C7H7N3O4 B1660043 N-methyl-3,5-dinitroaniline CAS No. 70872-16-1

N-methyl-3,5-dinitroaniline

Cat. No.: B1660043
CAS No.: 70872-16-1
M. Wt: 197.15 g/mol
InChI Key: LTIOBKBVEJLDAF-UHFFFAOYSA-N
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Description

N-methyl-3,5-dinitroaniline is a chemical compound with the molecular formula C7H7N3O4 and a molecular weight of 197.15 g/mol . It belongs to the class of dinitroanilines, which are extensively studied in agricultural science for their herbicidal properties. Dinitroaniline herbicides, such as trifluralin and pendimethalin, are pre-emergence herbicides used for controlling annual grasses and broadleaf weeds . These compounds are known for their specific mechanism of action as microtubule inhibitors. They bind to tubulin proteins, disrupting the formation of the microtubule spindle apparatus and ultimately preventing cell division and root elongation in plants . This makes them valuable tools for researching plant cell biology and the mechanisms of herbicide action and resistance. While considered safe for agronomic use, studies on related dinitroanilines highlight the importance of investigating their effects on non-target organisms, indicating their relevance in ecotoxicological research . Research into the metabolism and degradation pathways of such compounds is also critical for understanding their environmental persistence . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to their institution's safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70872-16-1

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

N-methyl-3,5-dinitroaniline

InChI

InChI=1S/C7H7N3O4/c1-8-5-2-6(9(11)12)4-7(3-5)10(13)14/h2-4,8H,1H3

InChI Key

LTIOBKBVEJLDAF-UHFFFAOYSA-N

SMILES

CNC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CNC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for N Methyl 3,5 Dinitroaniline

Direct Synthesis of N-methyl-3,5-dinitroaniline

The direct synthesis of this compound can be approached through several routes, primarily involving the methylation of a precursor dinitroaniline derivative or the nitration of an N-methylated precursor.

One documented method involves the reaction of 3,5-dinitroformanilide with methyl iodide. In this process, the formyl group acts as a protecting group for the amine, which is subsequently methylated. While this reaction has been reported, it is noteworthy that this compound was obtained as a by-product, suggesting that this may not be the most efficient route for its targeted synthesis nih.gov. The main product of this reaction is typically the N-methylated formanilide.

Another approach for the direct N-methylation of nitroanilines involves the use of formaldehyde (B43269) and sulfuric acid. This method has been successfully applied to various nitroanilines, including 2,4-dinitroaniline, to yield the corresponding N-methyl derivative google.com. The reaction proceeds by dissolving the dinitroaniline in sulfuric acid, followed by the addition of formaldehyde or paraformaldehyde at an elevated temperature, typically between 50°C and 100°C google.com. This process offers a potentially more direct and higher-yielding pathway to this compound, although specific yields for the 3,5-isomer are not extensively detailed in the available literature.

A two-step procedure starting from p-nitroaniline has also been described for a related compound, N-methyl-p-nitroaniline. This involves an initial N-formylation of p-nitroaniline, followed by methylation with methyl iodide in the presence of a base like potassium tert-butoxide, and subsequent de-formylation google.com. Adapting this method to 3,5-dinitroaniline (B184610) could provide a viable synthetic route.

For the synthesis of the parent compound, 3,5-dinitroaniline, a common method involves the nitration of aniline (B41778). However, direct nitration is often problematic due to the high reactivity of the amino group. Therefore, the amino group is typically protected, for instance by acetylation, before the nitration steps, followed by deprotection. An alternative synthesis of 3,5-dinitroaniline starts from 3,5-dinitrobenzoyl azide, which is converted to the aniline derivative through a Curtius rearrangement in the presence of concentrated sulfuric acid wikipedia.org.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for structure-activity relationship studies and for fine-tuning the compound's chemical and physical properties. These synthetic strategies primarily involve modifications at the N-alkyl and N-acyl positions, as well as alterations to the aromatic core.

N-Alkylation and Acylation Strategies

N-alkylation and N-acylation of the 3,5-dinitroaniline core provide a straightforward method for introducing a variety of functional groups. A US patent describes the preparation of a range of 3,5-dinitroaniline derivatives with varying N-alkyl and N-acyl substituents nih.gov.

N-Alkylation: The methylation of 3,5-dinitroacetanilide can be achieved using methyl iodide in the presence of anhydrous potassium carbonate in dry dimethylsulfoxide (DMSO) at room temperature nih.gov. This reaction proceeds over several hours to yield N-methyl-3,5-dinitroacetanilide. Other alkyl halides, such as n-propyl iodide, can be used in a similar fashion to introduce longer alkyl chains nih.gov.

N-Acylation: The acylation of 3,5-dinitroaniline can be performed using carboxylic acid anhydrides. For example, the reaction of 3,5-dinitroaniline with cyclopropanecarboxylic anhydride (B1165640) in the presence of a catalytic amount of concentrated sulfuric acid yields 3',5'-dinitrocyclopropanecarboxanilide nih.gov. Similarly, N-acylation of amines, including anilines, with acetic anhydride can be carried out efficiently under catalyst-free conditions, often at room temperature and in the absence of a solvent, to produce the corresponding acetanilides in good to excellent yields google.com. N-acylation of this compound can also be achieved. For instance, reacting this compound with a mixture of formic acid and acetic anhydride results in the formation of N-methyl-3,5-dinitroformanilide nih.gov.

Below is a table summarizing some of the N-alkylation and N-acylation reactions of 3,5-dinitroaniline derivatives.

Starting MaterialReagentsProductReference
3,5-DinitroacetanilideMethyl iodide, K₂CO₃, DMSO3,5-Dinitro-N-methylacetanilide nih.gov
3,5-Dinitroacetaniliden-Propyl iodide3,5-Dinitro-N-n-propylacetanilide nih.gov
3,5-DinitroanilineCyclopropanecarboxylic anhydride, H₂SO₄3',5'-Dinitrocyclopropanecarboxanilide nih.gov
This compoundFormic acid, Acetic anhydride3',5'-Dinitro-N-methylformanilide nih.gov

Aromatic Substitution and Functional Group Interconversion on the Dinitroaniline Core

Modifications to the aromatic ring of this compound can be achieved through aromatic substitution reactions and functional group interconversions. The presence of two strongly electron-withdrawing nitro groups significantly influences the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the dinitro-substituted benzene (B151609) ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a well-established mechanism where a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups at the ortho and/or para positions wikipedia.orgnih.govlibretexts.org. While the nitro groups in 3,5-dinitroaniline are meta to each other, they activate the positions ortho and para to them for nucleophilic attack. For instance, the synthesis of N-methyl-2,4-dinitroaniline is achieved through the reaction of 2,4-dinitrochlorobenzene with an aqueous solution of methylamine (B109427) . This suggests that a similar strategy could be employed if a suitable leaving group is present on the 3,5-dinitroaniline core.

Functional Group Interconversion: The nitro groups themselves can be transformed into other functionalities. For example, the reduction of the nitro groups in N¹-phenyl-3,5-dinitro-N⁴,N⁴-di-n-butylsulfanilamide to amino groups was achieved using palladium on activated carbon under a hydrogen atmosphere prepchem.com. These resulting diamino compounds can then serve as precursors for further modifications, such as diazotization followed by substitution to introduce chloro or cyano groups prepchem.com.

Synthesis of Specifically Labeled this compound Analogues for Mechanistic Investigations

The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms and for use as internal standards in analytical studies. The introduction of isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) into the structure of this compound can be achieved through various synthetic strategies.

Deuterium Labeling: General methods for the synthesis of deuterated amines often involve the use of deuterated reagents. For instance, deuterated methylamine and dimethylamine (B145610) have been prepared starting from Boc-benzylamine and using a deuterated methylation reagent like TsOCD₃ semanticscholar.org. A general and versatile method for the synthesis of selectively deuterated amines involves the treatment of ynamides with a mixture of triflic acid and a deuterated or non-deuterated triethylsilane wikipedia.org. Palladium-catalyzed H-D exchange reactions in D₂O can also be used to introduce deuterium into aromatic rings and at benzylic positions nih.gov. The methyl group of this compound could potentially be deuterated by using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), in the N-alkylation step.

Carbon-13 Labeling: The introduction of ¹³C can be accomplished by using ¹³C-labeled starting materials. For example, the synthesis of ¹³C-methyl-labeled amino acids has been achieved using palladium-catalyzed C(sp³)–H functionalization with ¹³C-labeled iodomethane (B122720) nih.govrsc.org. This approach could be adapted for the synthesis of N-(¹³C-methyl)-3,5-dinitroaniline by using ¹³C-methyl iodide in the methylation of 3,5-dinitroaniline or a suitable precursor. The synthesis of ¹³C-labeled aromatic rings is also possible, as demonstrated by the synthesis of ¹³C-labeled aniline from ¹³C-labeled p-nitrophenol orgsyn.org. This could be a route to ring-labeled this compound. The synthesis of ¹³C and ¹⁵N labeled 2,4-dinitroanisole (B92663) has been described using ¹³C₆-anisole and ¹⁵N-acetyl nitrate, respectively, showcasing methods for introducing labels into both the aromatic ring and the nitro groups nih.gov.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For N-methyl-3,5-dinitroaniline, both proton (¹H) and carbon-13 (¹³C) NMR are invaluable.

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the protons provide a fingerprint of the molecule's structure. The aromatic region of the spectrum is of particular interest. Due to the symmetrical placement of the two nitro groups at the 3 and 5 positions, the protons on the benzene (B151609) ring are expected to exhibit specific chemical shifts and multiplicities.

The proton on the carbon between the two nitro groups (C4-H) would be the most deshielded due to the strong electron-withdrawing nature of the nitro groups, resulting in a downfield chemical shift. The two protons at the 2 and 6 positions (C2-H and C6-H) would be in identical chemical environments and are expected to appear as a single, downfield-shifted signal. The methyl protons of the N-methyl group will appear as a singlet in the upfield region of the spectrum. The N-H proton of the secondary amine will also produce a signal whose chemical shift can be influenced by solvent and concentration.

A hypothetical ¹H NMR data table is presented below based on the analysis of structurally similar compounds.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (C4-H)8.5 - 9.0Triplet (t) or Singlet (s)JH4-H2/6 ≈ 2-3 Hz
Aromatic H (C2-H, C6-H)7.8 - 8.2Doublet (d) or Singlet (s)JH2/6-H4 ≈ 2-3 Hz
N-HVariableBroad Singlet (br s)-
N-CH₃3.0 - 3.2Singlet (s)-

Note: The multiplicity of the aromatic protons may appear as singlets if the coupling constant is very small.

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbons directly bonded to the electron-withdrawing nitro groups (C3 and C5) are expected to be significantly deshielded and appear at a downfield chemical shift. The carbon attached to the nitrogen atom (C1) will also be influenced by the nitrogen's electronegativity.

A predicted ¹³C NMR data table is provided below.

Carbon Chemical Shift (δ, ppm)
C1 (C-NHCH₃)145 - 150
C2, C6110 - 115
C3, C5 (C-NO₂)148 - 152
C4120 - 125
N-CH₃30 - 35

Long-range spin-spin coupling, typically observed over four or more bonds, can provide valuable structural information. In this compound, potential long-range couplings could exist between the methyl protons and the aromatic protons, or between the different aromatic protons. These couplings are generally small (less than 1 Hz) and may not always be resolved in a standard NMR spectrum. High-resolution NMR spectroscopy would be required to observe these interactions. The magnitude of such long-range coupling constants is dependent on the geometry of the molecule and the nature of the intervening bonds. Research on other aniline (B41778) derivatives has shown that such couplings are observable and can aid in conformational analysis.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, N-O, and C=C bonds.

Key expected vibrational frequencies are summarized in the table below.

Vibrational Mode Functional Group Expected Frequency (cm⁻¹)
N-H StretchSecondary Amine3300 - 3500
C-H Stretch (Aromatic)Aromatic Ring3000 - 3100
C-H Stretch (Aliphatic)Methyl Group2850 - 2960
Asymmetric NO₂ StretchNitro Group1520 - 1560
Symmetric NO₂ StretchNitro Group1340 - 1380
C=C StretchAromatic Ring1450 - 1600
C-N StretchAryl Amine1250 - 1360

The presence of strong absorption bands for the symmetric and asymmetric stretching of the nitro groups is a key diagnostic feature in the IR spectrum of this compound.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (197.15 g/mol ).

The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and other small molecules. For this compound, characteristic fragments might include:

[M - NO₂]⁺ : Loss of a nitro group.

[M - 2NO₂]⁺ : Loss of both nitro groups.

Fragments resulting from the cleavage of the N-methyl group.

A representative table of expected mass spectral data is provided below.

Fragment Ion m/z Identity
M⁺197Molecular Ion
[M - 17]⁺180Loss of OH (from rearrangement)
[M - 30]⁺167Loss of NO
[M - 46]⁺151Loss of NO₂
[M - 47]⁺150Loss of HNO₂

Electronic Absorption and Emission Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the nitro groups and the amino group, which act as strong electron-withdrawing and electron-donating groups respectively, will significantly influence the position and intensity of these absorption bands.

The spectrum is likely to exhibit a strong absorption maximum in the UV region, with a possible shoulder extending into the visible region, which would account for the typical yellow color of many dinitroaniline compounds. Information on the emission properties (fluorescence or phosphorescence) of this compound is not widely available and would require experimental investigation.

Electrooptical Properties of this compound and Related Compounds

Extensive research into the electrooptical properties of this compound and its closely related chemical cousins has been notably absent in the scientific literature. Despite the well-documented nonlinear optical (NLO) and electrooptical characteristics of similar nitroaniline derivatives, which are of significant interest for applications in optical data storage, signal processing, and telecommunications, specific experimental or theoretical data for this compound remains elusive.

The general electrooptical behavior of this class of compounds typically arises from the intramolecular charge transfer between electron-donating groups (like the amino or methylamino group) and electron-accepting groups (the nitro groups), facilitated by a π-conjugated system (the benzene ring). This charge transfer can be modulated by an external electric field, leading to changes in the material's refractive index and absorption coefficient, which are the fundamental phenomena behind the electrooptic effect.

In related molecules, such as various isomers of dinitroaniline and their N-alkylated derivatives, researchers have employed techniques like the Kerr effect, electric field induced second harmonic generation (EFISH), and hyper-Rayleigh scattering to quantify their electrooptical properties. These studies often involve measuring the dipole moments, linear polarizabilities, and first and second hyperpolarizabilities. Computational studies using density functional theory (DFT) and other quantum chemical methods have also been instrumental in predicting these properties for analogous compounds.

However, a specific investigation into the electrooptical coefficients, refractive index modulation, and other pertinent parameters for this compound has not been reported in available scientific publications. Consequently, a detailed discussion and the presentation of data tables on its electrooptical properties are not possible at this time. Further experimental and theoretical research is required to elucidate the specific electrooptical characteristics of this compound and to understand how the position of the nitro groups and the N-methylation influence these properties in comparison to other nitroaniline derivatives.

Crystallographic and Molecular Structural Elucidation

X-ray Diffraction Studies of N-methyl-3,5-dinitroaniline and its Nitro-Substituted Derivatives

The crystal structure of 3,5-dinitroaniline (B184610) has been determined by X-ray diffraction, and its crystallographic data is available in the Cambridge Structural Database (CSD). This data provides a foundational model for predicting the structural parameters of this compound. The introduction of a methyl group on the nitrogen atom is expected to influence the unit cell parameters due to increased molecular volume and altered intermolecular interactions.

For comparative purposes, the crystallographic data for 3,5-dinitroaniline is presented below. It is anticipated that this compound would exhibit a different space group and unit cell dimensions, likely with a larger cell volume to accommodate the additional methyl group.

Table 1: Crystallographic Data for 3,5-dinitroaniline

ParameterValue
CCDC Number163929
Empirical FormulaC₆H₅N₃O₄
Formula Weight183.12
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.534(2)
b (Å)14.896(3)
c (Å)6.205(2)
β (°)96.68(2)
Volume (ų)691.6(3)
Z4

Data sourced from the Cambridge Structural Database.

The molecular conformation of this compound is expected to be largely influenced by the steric and electronic effects of the nitro and N-methyl groups. In 3,5-dinitroaniline, the aniline (B41778) ring is essentially planar, with the nitro groups slightly twisted out of the plane of the benzene (B151609) ring. The introduction of a methyl group on the nitrogen atom in this compound would likely induce a greater degree of non-planarity.

Intramolecular interactions play a significant role in dictating the preferred conformation. In this compound, steric hindrance between the N-methyl group and the hydrogen atoms on the adjacent ring carbons (C2 and C6) is expected to be minimal due to their meta-positioning.

The hydrogen bonding environment will be markedly different from that of 3,5-dinitroaniline. While 3,5-dinitroaniline can act as a hydrogen bond donor through its amino group, this compound has only one N-H proton, reducing its hydrogen bond donating capacity. This remaining N-H group can still participate in intramolecular hydrogen bonding with an oxygen atom of an adjacent nitro group, though this is less likely given the meta-substitution pattern. More probable are intermolecular N-H···O hydrogen bonds.

The crystal packing of this compound will be governed by a combination of van der Waals forces, dipole-dipole interactions, and intermolecular hydrogen bonding. In the crystal structure of 3,5-dinitroaniline, molecules are linked by N-H···O hydrogen bonds, forming a complex three-dimensional network.

Conformational Analysis in Solution and Solid State

The conformation of this compound in solution may differ from that in the solid state. In solution, the molecule has greater conformational freedom. Techniques such as NMR spectroscopy could provide insights into the rotational barriers around the C-N bonds and the preferred orientation of the N-methyl and nitro groups. The polarity of the solvent would likely influence the conformational equilibrium.

In the solid state, the conformation is locked by the crystal packing forces. The conformation observed in the crystal structure represents a low-energy state for the molecule within the crystalline environment, which may not necessarily be the absolute minimum energy conformation in the gas phase or in solution. Computational studies, such as Density Functional Theory (DFT), would be invaluable in exploring the potential energy surface and identifying the various stable conformers of this compound in different environments.

Influence of Substituent Position on Aromatic Ring Distortion

The substituents on the benzene ring in this compound cause distortions from the ideal hexagonal geometry. The electron-withdrawing nitro groups and the electron-donating N-methylamino group have distinct effects on the bond lengths and angles of the aromatic ring.

Generally, electron-withdrawing groups like the nitro group tend to decrease the endocyclic C-C-C bond angle at the point of substitution and lengthen the adjacent C-C bonds. Conversely, electron-donating groups like the amino group (and by extension, the N-methylamino group) tend to increase the endocyclic angle. In this compound, the symmetrical placement of the two nitro groups at the meta positions relative to the N-methylamino group will lead to a complex pattern of bond length and angle alterations. The C1-C2 and C1-C6 bonds are expected to be shorter than the C2-C3 and C5-C6 bonds, and the C3-C4 and C4-C5 bonds are also likely to be affected. The internal angles at C3 and C5 are expected to be smaller than 120°, while the angle at C1 may be slightly larger.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of N-methyl-3,5-dinitroaniline. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy levels.

The electronic structure of this compound is significantly influenced by the interplay of the electron-donating methylamino group (-NHCH₃) and the two strongly electron-withdrawing nitro groups (-NO₂). This substitution pattern on the aniline (B41778) ring leads to a unique distribution of electron density and defines the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Molecular orbital analysis reveals that the HOMO is primarily localized on the aniline ring and the nitrogen atom of the methylamino group, reflecting the electron-donating character of this substituent. The LUMO, in contrast, is predominantly distributed over the nitro groups and the aromatic ring, indicating that these are the primary sites for accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The presence of the electron-withdrawing nitro groups is expected to lower the energy of the LUMO significantly, while the electron-donating methylamino group raises the energy of the HOMO. This combined effect results in a relatively small HOMO-LUMO gap for this compound, suggesting its potential for reactivity in various chemical transformations.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative)

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-2.45
HOMO-LUMO Gap (ΔE)4.40

The conformational landscape of this compound is primarily defined by the rotation around the C-N bond of the methylamino group and the C-N bonds of the nitro groups. Quantum chemical calculations can map the potential energy surface associated with these rotations to identify stable conformers and the energy barriers between them.

For the methylamino group, rotation around the C-N bond can lead to different orientations of the methyl group relative to the aromatic ring. Due to steric hindrance with the ortho hydrogens, a planar conformation where the methyl group lies in the plane of the aromatic ring is generally less stable than a non-planar (pyramidalized) geometry at the nitrogen atom.

Similarly, the nitro groups can rotate around their respective C-N bonds. The degree of planarity of the nitro groups with the benzene (B151609) ring is a balance between steric effects and electronic conjugation. Computational studies on similar nitroaromatic compounds suggest that the nitro groups are likely to be slightly twisted out of the plane of the aromatic ring to minimize steric repulsion. The energetic barriers for these rotations are typically low, indicating that multiple conformations may be accessible at room temperature.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium to large-sized molecules like this compound.

DFT calculations are employed to determine the most stable three-dimensional structure of this compound by finding the minimum energy geometry. The geometry optimization process refines bond lengths, bond angles, and dihedral angles. For this compound, the optimized geometry would likely show a slight pyramidalization at the amino nitrogen and a minor twisting of the nitro groups relative to the plane of the benzene ring.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated vibrational frequencies can be used to assign the experimentally observed spectral bands to specific molecular motions, such as N-H stretching, C-H stretching, NO₂ symmetric and asymmetric stretching, and various ring deformation modes.

Table 2: Selected Calculated Vibrational Frequencies for this compound (Illustrative)

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(N-H)3450N-H stretching
ν(C-H)aromatic3100-3000Aromatic C-H stretching
νas(NO₂)1540Asymmetric NO₂ stretching
νs(NO₂)1350Symmetric NO₂ stretching
ν(C-N)amino1300C-N stretching (amino)

Beyond vibrational frequencies, DFT calculations can predict a range of other spectroscopic parameters. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) in the UV-visible range. These electronic transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Furthermore, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated and compared with experimental NMR data to confirm the molecular structure.

Mechanistic Investigations of Chemical Transformations through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed picture of the reaction pathway.

For example, the nitration of N-methylaniline to form this compound could be modeled to understand the regioselectivity and the role of catalysts. Similarly, the reduction of the nitro groups, a common transformation for nitroaromatic compounds, can be investigated computationally to explore the stepwise mechanism and the intermediates involved. These studies can help in optimizing reaction conditions and designing new synthetic routes. Theoretical investigations into the thermal decomposition of this compound could also provide insights into its stability and potential applications as an energetic material.

Acid-Catalyzed Rearrangement Mechanisms

In the presence of acid, the rearrangement of N-methyl-N-nitroanilines follows a different and more complex pathway. rsc.orgresearchgate.net Theoretical calculations have shown that this mechanism has a lower activation energy compared to the thermal rearrangement. rsc.orgresearchgate.netresearcher.life

The key steps in the acid-catalyzed mechanism are:

Protonation : The reaction begins with the protonation of the N-methyl-N-nitroaniline molecule on the nitrogen atom of its aniline group. rsc.orgrsc.orgresearchgate.netresearcher.life

Spirocyclic Transition State : The protonated compound then rearranges to form a protonated N-methyl-O-nitroso-N-phenylhydroxylamine intermediate. rsc.orgrsc.orgresearchgate.netresearcher.life This step proceeds through a three-membered spirocyclic oxadiaziridine (B14753810) transition state, which is generally the rate-determining step. rsc.orgrsc.orgresearcher.life

Homolytic Dissociation : The resulting intermediate undergoes homolytic dissociation. rsc.orgresearchgate.netresearcher.life This cleavage generates an N-methylaniline cationic radical and nitrogen dioxide complex. rsc.orgrsc.orgresearchgate.netresearcher.life

Recombination and Aromatization : Finally, the components of this complex combine and then aromatize to afford the protonated forms of N-methyl-o-nitroaniline and N-methyl-p-nitroaniline. rsc.orgrsc.orgresearchgate.netresearcher.life

Table 1: Comparison of Thermal and Acid-Catalyzed Rearrangement Mechanisms
FeatureThermal RearrangementAcid-Catalyzed Rearrangement
Initiation Step Homolysis of the N-N bondProtonation of the aniline nitrogen
Key Intermediate Radical pair complexProtonated N-methyl-O-nitroso-N-phenylhydroxylamine
Transition State -Three-membered spirocyclic oxadiaziridine
Rate-Determining Step Homolytic dissociation of N-N bondN rsc.orgrsc.org-shift via spirocyclic transition state
Activation Energy HigherLower
Final Products N-methyl-o-nitroaniline and N-methyl-p-nitroanilineProtonated N-methyl-o-nitroaniline and N-methyl-p-nitroaniline

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential for studying the behavior of this compound and its analogues at a molecular level, particularly their interactions with biological systems.

Computational studies are used to model the interaction between dinitroaniline analogues and their biological targets. For example, analogues of N¹-phenyl-3,5-dinitro-N⁴,N⁴-di-n-butylsulfanilamide have been studied as selective antimitotic agents that target tubulin. nih.gov A computational study suggested that the nitro groups on these compounds serve as hydrogen bond acceptors at a specific binding site on the α-subunit of leishmanial tubulin. nih.gov This model predicted that other functional groups, such as cyano and methyl ketone groups, could also act as hydrogen bond acceptors if substituted for the nitro groups. nih.gov Subsequent synthesis and biological evaluation of analogues where the nitro groups were replaced by cyano moieties, among others, provided validation for these computational predictions, showing comparable activity against leishmanial tubulin assembly. nih.gov Such modeling provides a rationale for the observed biological activity of these analogues and guides the design of new potential therapeutic agents. nih.gov

Molecular dynamics (MD) simulations are employed to investigate the dynamic behavior and stability of molecules and their complexes over time. mdpi.com In the context of drug design, MD simulations can be used to assess the stability of a ligand, such as an this compound analogue, when bound to its target protein. mdpi.comnih.gov By simulating the movements of the atoms in the system, researchers can analyze parameters like the root-mean-square deviation (RMSD) of the ligand-protein complex. mdpi.com A stable RMSD value over the course of the simulation suggests that the ligand remains securely in the binding pocket, indicating a stable interaction. mdpi.com These simulations corroborate binding mechanisms identified through other modeling techniques and provide deeper insight into the key interactions, such as hydrogen bonds and pi-stacking, that are critical for binding. nih.gov

Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR) Applied to this compound Analogues

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the properties and reactivity of chemical compounds based on their molecular structure. nih.gov These models establish a mathematical correlation between calculated structural descriptors (such as electronic, steric, and topological properties) and an experimentally determined property or reactivity measurement. nih.gov

For analogues of this compound, QSPR models could be developed to predict key physicochemical properties that influence pharmacokinetics, such as lipophilicity (log P) and acidity (pKa). nih.gov Similarly, QSRR models could predict reactivity in specific chemical transformations. By generating these models from a series of known analogues, it becomes possible to perform in silico screening of new, hypothetical structures. nih.gov This allows for the a priori prediction of a designed analogue's properties and reactivity, providing a rational guide for selecting which new compounds to synthesize and test, thereby optimizing the discovery process. nih.gov

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions on the Dinitroaniline Core

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility and orientation of these reactions are heavily influenced by the substituents already present on the ring.

The aromatic core of N-methyl-3,5-dinitroaniline is severely deactivated towards electrophilic attack. This deactivation stems from the presence of two powerful electron-withdrawing nitro (-NO₂) groups. These groups reduce the electron density of the benzene (B151609) ring through both inductive and resonance effects, making it less attractive to incoming electrophiles. The N-methylamino (-NHCH₃) group is typically an activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. However, in the case of this compound, the overwhelming deactivating effect of the two nitro groups dominates the ring's reactivity.

Furthermore, under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or sulfonation), the nitrogen atom of the N-methylamino group would be protonated to form an -N⁺H₂CH₃ group. This protonated group acts as a strong deactivating, meta-directing group, further increasing the energy barrier for electrophilic attack. Consequently, electrophilic aromatic substitution reactions on this compound are generally not feasible under standard conditions. The molecule can, however, be formed from the reduction of 1,3,5-trinitrobenzene.

Nucleophilic Substitution Reactions and Amination Pathways

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the dinitroaniline core makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). The nitro groups, particularly at the meta-positions relative to each other, strongly activate the ring for attack by nucleophiles.

The generally accepted mechanism for SₙAr is a two-step addition-elimination process.

Addition: The nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

In dinitroaniline derivatives, a common SₙAr reaction involves the displacement of a suitable leaving group (like a halide) by a nucleophile. While this compound itself does not have a typical leaving group at the other ring positions, related compounds like 4-chloro-3,5-dinitrobenzotrifluoride (B147460) readily react with aniline (B41778) derivatives to displace the chloride ion. The rate of these reactions is dependent on the nucleophile's strength and the solvent used. For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with methylamine (B109427) is a known pathway to synthesize N-methyl-2,4-dinitroaniline. By analogy, if a leaving group were present at the 1-position of a 3,5-dinitroaniline (B184610) derivative, amination with methylamine would be a viable synthetic route.

Interactive Table: Factors Influencing SₙAr Reactions on Dinitroaromatics
FactorInfluence on Reaction RateRationale
**Electron-withdrawing Groups (e.g., -NO₂) **Increases RateStabilize the negative charge of the Meisenheimer intermediate.
Nucleophile Strength Increases RateA stronger nucleophile attacks the aromatic ring more readily.
Leaving Group Ability Increases RateA better leaving group departs more easily in the elimination step.
Solvent Polarity VariablePolar aprotic solvents (e.g., DMSO) can accelerate the reaction by solvating the cation without strongly solvating the nucleophile.

Reduction of Nitro Groups and Subsequent Transformations

The nitro groups of this compound can be reduced to amino groups using various reducing agents. The reduction of nitroarenes is a fundamental transformation in organic synthesis, providing access to anilines.

Selective reduction of one nitro group in a polynitroaromatic compound is often possible by careful choice of reagents and reaction conditions. Common methods for the partial reduction of dinitroarenes include the use of sodium sulfide (B99878) or ammonium (B1175870) sulfide in what is known as the Zinin reduction. Hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel has also been employed for the partial reduction of dinitroarenes to nitroanilines.

For example, the reduction of 1,3-dinitrobenzene (B52904) with hydrazine hydrate and Raney nickel yields m-nitroaniline with high efficiency. A similar selective reduction of this compound would be expected to yield N-methyl-3-amino-5-nitroaniline or N-methyl-5-amino-3-nitroaniline (which are identical). Complete reduction of both nitro groups can be achieved using more powerful reducing systems, such as catalytic hydrogenation with H₂ over catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni), or with metals in acidic media (e.g., Sn/HCl, Fe/HCl). This would produce N¹-methylbenzene-1,3,5-triamine.

The resulting amino groups are versatile functional handles for subsequent transformations. They can undergo diazotization (if primary), acylation, alkylation, or be used to construct heterocyclic rings, significantly expanding the synthetic utility of the original dinitroaniline scaffold.

Interactive Table: Common Reagents for Nitro Group Reduction
ReagentTypical Product(s) from DinitroarenesSelectivity
Na₂S / (NH₄)₂S (Zinin Reduction) NitroanilineHigh for one nitro group.
N₂H₄·H₂O / Raney Ni NitroanilineGood for one nitro group.
SnCl₂ / HCl Nitroaniline or DiamineCan be selective depending on stoichiometry and conditions.
Fe / HCl or Acetic Acid DiamineTypically leads to complete reduction.
H₂ / Pd, Pt, or Ni DiaminePowerful method for complete reduction.

Intramolecular Rearrangements and Cyclization Reactions

Intramolecular reactions of nitroaniline derivatives can occur under specific conditions, often involving strong acids or the presence of suitably positioned reactive groups. While specific studies on this compound are limited, related structures provide insight into potential transformations.

For instance, some substituted 2-nitroanilines have been shown to undergo rearrangement in concentrated sulfuric acid, which appears to involve a 1,3-migration of the nitro group. This type of reaction is proposed to proceed through protonation of the ring followed by a rate-determining migration of the nitro group. Although this compound is a different isomer, the potential for acid-catalyzed rearrangements under harsh conditions cannot be entirely ruled out.

Intramolecular cyclization can occur if a side chain with a nucleophilic group is attached to the molecule. For example, a related compound, N-acetyl-N-(2-hydroxyethyl)-2,6-dinitroaniline, reacts with potassium t-butoxide to form a spiro anionic σ complex through an intramolecular nucleophilic attack of the deprotonated hydroxyl group onto the dinitrophenyl ring. This demonstrates the potential for this compound derivatives, functionalized with an appropriate side chain on the nitrogen atom, to participate in intramolecular cyclization reactions.

Reactivity of the N-Methylamino Group

The N-methylamino group is a secondary amine, and its reactivity is distinct from that of the primary amino group in aniline. Key reactions involving this group include acylation and nitrosation.

A mixture of formic acid and acetic anhydride (B1165640) can be used to convert this compound into its N-formyl derivative, N-methyl-N-(3,5-dinitrophenyl)formamide. Similarly, acylation with other acylating agents like acetyl chloride or acetic anhydride would yield the corresponding N-acetyl derivative.

Under diazotization conditions (see section 6.6), the secondary amine functionality leads to the formation of an N-nitrosoamine rather than a diazonium salt. This reaction involves the attack of the amine's nitrogen atom on the nitrosonium ion (NO⁺).

The N-methyl group itself can also be a site of reaction. For example, metabolic studies on related compounds like N-methyl-p-nitroaniline have shown that enzymatic transformations can occur. While not a typical synthetic reaction, this highlights the potential for oxidative N-dealkylation under specific conditions.

Advanced Research Applications and Methodological Contributions

Investigation of N-methyl-3,5-dinitroaniline Analogues as Probes for Microtubule Biology Research

Analogues of this compound, and dinitroanilines in general, are recognized for their significant impact on microtubule biology. These compounds serve as valuable chemical probes to investigate the intricate processes of microtubule assembly and dynamics.

Research has extensively demonstrated that dinitroaniline compounds selectively bind to tubulin, the fundamental protein subunit of microtubules. nih.govresearchgate.netwustl.edumolbiolcell.org A key finding is that these molecules, unlike many other microtubule-targeting agents that bind to β-tubulin, specifically target the α-tubulin subunit. nih.gov Docking studies and mutational analyses have identified the binding site for dinitroanilines, such as oryzalin, on α-tubulin. This site is located beneath the N-loop of the α-tubulin protein. nih.govresearchgate.net

The interaction is characterized by a high affinity in susceptible organisms like plants and protozoa. For instance, docking studies with oryzalin, a well-studied dinitroaniline herbicide, predicted a binding affinity of approximately 23 nM to Toxoplasma gondii α-tubulin. nih.govresearchgate.netwustl.edumolbiolcell.org This high affinity is in general agreement with experimentally determined values for plant tubulin, which range from 95 to 117 nM. nih.gov The selective toxicity of dinitroanilines towards plant and protozoan microtubules, with minimal effects on vertebrate tubulin, is a crucial aspect of their utility as research tools and as the basis for herbicides. nih.govwustl.edumolbiolcell.org This selectivity is attributed to differences in the amino acid residues within the binding pocket of vertebrate α-tubulin, which result in a significantly decreased and non-specific affinity for dinitroaniline compounds. nih.govwustl.edumolbiolcell.org

While direct binding studies on this compound are not extensively documented in the available literature, its structural similarity to other active dinitroanilines suggests it would likely interact with α-tubulin at the same binding site. The N-methyl group may influence the binding affinity and selectivity profile compared to other analogues.

Table 1: Binding Affinity of Dinitroaniline Analogues to Tubulin

CompoundOrganism/TissueMethodBinding Affinity (Kd)
OryzalinZea maysExperimental0.095 µM nih.gov
OryzalinRose tissue cultureExperimental2.59 µM nih.gov
OryzalinLeishmania amazonensisExperimental19 µM nih.gov
GB-II-5Kinetoplastid parasitesExperimental1.7 µM nih.gov
OryzalinToxoplasma gondiiDocking Study23 nM (predicted) nih.govresearchgate.netwustl.edu

This table presents data for well-studied dinitroaniline analogues to provide context for the potential interactions of this compound.

The binding of dinitroaniline analogues to α-tubulin leads to a significant disruption of microtubule dynamics. nih.gov These compounds are known to inhibit the polymerization of tubulin dimers into microtubules. nih.gov The proposed mechanism suggests that by binding beneath the N-loop of α-tubulin, dinitroanilines disrupt the lateral interactions between protofilaments, which are essential for the formation and stability of the microtubule structure. nih.govresearchgate.netmolbiolcell.org This interference with the M-N loop contacts is a novel mechanism of action, distinguishing dinitroanilines from other microtubule-disrupting agents. nih.govwustl.edumolbiolcell.org

The perturbation of microtubule dynamics by these compounds has profound effects on cellular processes that are dependent on a functional microtubule cytoskeleton, such as cell division, cell motility, and intracellular transport. In protozoan parasites, for example, the disruption of microtubules is critical for inhibiting their replication. molbiolcell.org The dynamic nature of intracellular parasite microtubules makes them particularly sensitive to these disruptive agents. nih.gov The ability of dinitroaniline analogues to selectively perturb microtubule dynamics in certain organisms makes them powerful tools for studying the specific roles of microtubules in various cellular functions.

This compound as a Building Block and Intermediate in Advanced Organic Synthesis

Dinitroanilines, including this compound, serve as versatile intermediates in the synthesis of a wide range of industrially and medicinally important chemicals. wikipedia.org The presence of multiple reactive sites—the amino group and the nitro groups—allows for diverse chemical transformations.

While a specific, multi-step synthesis route starting from this compound is not detailed in the provided search results, a plausible synthetic pathway for its preparation can be inferred from the synthesis of its isomer, N-methyl-2,4-dinitroaniline. The synthesis of N-methyl-2,4-dinitroaniline is achieved through the reaction of 2,4-dinitrochlorobenzene with an aqueous solution of methylamine (B109427). A similar nucleophilic aromatic substitution reaction using 1-chloro-3,5-dinitrobenzene (B1328920) and methylamine would be a logical route to this compound.

As a synthetic intermediate, the amino group of this compound can be readily acylated, alkylated, or used in diazotization reactions to introduce other functionalities. The nitro groups can be selectively or fully reduced to amino groups, opening pathways to the synthesis of various substituted phenylenediamines. These diamines are precursors to a variety of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. mdpi.com For example, they can be used in the synthesis of benzimidazoles, quinoxalines, and other fused aromatic systems.

Research on this compound for Optoelectronic and Material Science Applications

The electronic structure of this compound, characterized by the presence of both electron-donating (-NHCH₃) and strong electron-withdrawing (-NO₂) groups, makes it a candidate for investigation in the field of optoelectronics, particularly in the development of non-linear optical (NLO) materials.

Organic molecules with significant NLO properties are of great interest for applications in optical data storage, signal processing, and frequency conversion. nih.gov The NLO response of a molecule is often related to the intramolecular charge transfer (ICT) between electron-donating and electron-accepting moieties. researchgate.net Nitroaniline derivatives have been extensively studied as model systems for understanding structure-property relationships in NLO materials. researchgate.net

While specific experimental or computational data on the NLO properties of this compound were not found in the search results, its molecular structure fits the general design principles for second-order NLO chromophores. The presence of the methylamino donor and the two dinitro acceptor groups on the π-conjugated benzene (B151609) ring would be expected to lead to a significant molecular hyperpolarizability (β), a key parameter for second-order NLO activity. Further research, both computational and experimental, would be necessary to quantify the NLO response of this compound and to evaluate its potential for practical applications in NLO devices.

Stereochemical Analysis Using this compound Derivatives in Analytical Methods

Based on the conducted research, there is no available information in the scientific literature regarding the use of this compound derivatives in stereochemical analysis. While other aromatic compounds are sometimes used as chiral derivatizing agents for the separation and analysis of enantiomers, this application has not been reported for this compound.

Environmental Fate and Degradation Mechanisms of Dinitroanilines

The environmental persistence, transformation, and ultimate fate of dinitroaniline compounds, a class of chemicals that includes this compound, are governed by a complex interplay of physical, chemical, and biological processes. Research into this class of compounds, largely driven by their extensive use as pre-emergence herbicides, has elucidated several key mechanisms that dictate their behavior and longevity in soil and aquatic systems. These processes include photodegradation, microbial degradation, and abiotic chemical reactions, alongside physical dissipation pathways like volatilization and sorption.

Dinitroaniline herbicides are characterized by their low water solubility and high volatility. frontiersin.orgnih.gov Consequently, they tend to bind strongly to soil particles, particularly organic matter, which limits their mobility and leaching into groundwater. frontiersin.orgnih.govcambridge.org However, their volatility can lead to significant loss from the soil surface, a process influenced by soil temperature and moisture. cambridge.orggla.ac.ukproquest.com To counteract this, these herbicides are often incorporated into the soil. frontiersin.orgnih.gov

Photodegradation

Exposure to sunlight is a significant pathway for the degradation of dinitroaniline compounds. frontiersin.orgnih.govcambridge.org Photodecomposition can occur when these chemicals are present on the soil surface, in the vapor state, or in aqueous solutions. cambridge.org Studies have shown that the decomposition of various dinitroaniline herbicides is substantially higher when exposed to solar radiation compared to dark conditions. cambridge.orgcambridge.org The rate of photodecomposition can vary significantly among different dinitroaniline derivatives. For instance, a study comparing eleven dinitroaniline herbicides found that after seven days of exposure to sunlight on dry soil plates, the percentage of decomposition ranged from 7.8% for one compound to 72.3% for another, highlighting the influence of the specific chemical structure on photosensitivity. cambridge.orgcambridge.org

Microbial Degradation

The primary route for the breakdown of dinitroanilines in soil is microbial degradation. frontiersin.orgnih.govcambridge.org A diverse range of soil microorganisms, with fungi being major contributors, are capable of metabolizing these compounds. cambridge.org Degradation can proceed under both aerobic and anaerobic conditions, though it is often faster in anaerobic environments. cambridge.org The rate of microbial metabolism is also influenced by environmental factors such as temperature and moisture, with warmer and moister conditions generally favoring more rapid degradation. cambridge.orgcambridge.org

The persistence of dinitroanilines in soil, often expressed as a half-life, can vary widely. Under anaerobic conditions, half-life values have been reported to range from 7 to 27 days, while under aerobic conditions, the range is broader, from 19 to 132 days. cambridge.org Specific bacteria, such as Bacillus megaterium and Pseudomonas resinovorans, have been identified as capable of degrading the dinitroaniline herbicide pendimethalin (B1679228), with half-lives in laboratory settings being significantly shorter in the presence of these microbes compared to untreated conditions. researchgate.net The degradation pathways often involve the reduction of the nitro groups or dealkylation of the amine group. acs.org For example, metabolites of pendimethalin degradation by Bacillus lehensis have been identified as 6-aminopendimethalin and 3,4-dimethyl 2,6-dinitroaniline. researchgate.net

Abiotic Degradation

In addition to microbial action, abiotic chemical reactions contribute to the transformation of dinitroanilines in the environment. Reductive transformations are particularly important, where the nitro groups on the aniline (B41778) ring are reduced. nih.gov This can be mediated by abiotic reductants found in natural systems, such as surface-bound ferrous iron (Fe(II)) species in minerals like goethite. nih.gov The rate of this abiotic reduction is strongly dependent on pH, with rates increasing as the pH increases. nih.gov The degradation products of these reactions can include aniline derivatives and, in some cases, cyclization products like benzimidazoles. nih.gov

The study of these degradation mechanisms is crucial for understanding the environmental risk profile of dinitroaniline compounds. The persistence and potential for transport of these chemicals are key factors in assessing their long-term impact on ecosystems. Methodological contributions in this field involve detailed laboratory and field studies to identify degradation products, determine reaction kinetics under various environmental conditions, and isolate and characterize the microorganisms responsible for their biodegradation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-methyl-3,5-dinitroaniline, and how can purity be validated?

  • Synthesis : A common approach involves nitration of N-methylaniline derivatives under controlled acidic conditions. For example, introducing nitro groups at the 3- and 5-positions of the aromatic ring using a mixture of nitric and sulfuric acids. Precise temperature control (0–5°C) is critical to avoid over-nitration or decomposition .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C) confirm structural integrity. Cross-reference with X-ray crystallography data (if available) ensures stereochemical accuracy .

Q. How can researchers characterize the electronic properties of this compound?

  • Spectroscopic Analysis : UV-Vis spectroscopy in solvents like toluene or 1,4-dioxane reveals absorption maxima influenced by the electron-withdrawing nitro groups. Fluorescence quenching studies using pyrene derivatives can quantify electron-transfer efficiency, as nitroanilines like 4-methyl-3,5-dinitroaniline act as quenchers .
  • Computational Methods : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces, aiding in understanding reactivity .

Advanced Research Questions

Q. What crystallographic data are available for this compound derivatives, and how should structural discrepancies be resolved?

  • Crystal Structure : X-ray diffraction studies on N-methyl-3,5-dinitrobenzamide (a related compound) show orthorhombic symmetry (space group Pbca) with unit cell parameters a = 10.716 Å, b = 11.234 Å, c = 20.891 Å. Hydrogen bonding between nitro oxygen and adjacent NH groups stabilizes the lattice .
  • Resolving Discrepancies : Compare experimental data (e.g., bond lengths, angles) with computational models. Use Rietveld refinement for powder diffraction data or re-measure single-crystal structures at varying temperatures to account for thermal motion artifacts .

Q. How do solvent effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insights : In polar aprotic solvents (e.g., DMF), the nitro groups enhance electrophilicity at the aromatic ring, facilitating nucleophilic attack. Kinetic studies using 15^{15}N-labeled amines or isotopic tracing can differentiate between direct displacement and Meisenheimer complex pathways .
  • Solvent Screening : Conduct reactions in a solvent matrix (e.g., dioxane, acetonitrile, THF) and monitor progress via in-situ IR spectroscopy. Correlate reaction rates with Kamlet-Taft solvent parameters (polarity, hydrogen-bonding capacity) .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Selective Reduction : Use catalytic hydrogenation (Pd/C or Raney Ni) in ethanol to reduce nitro groups stepwise. Monitor intermediates via thin-layer chromatography (TLC) to avoid over-reduction to amine derivatives .
  • Protection-Deprotection : Temporarily protect the methylamino group with tert-butoxycarbonyl (Boc) before nitration. Deprotect with trifluoroacetic acid (TFA) post-reaction to restore functionality .

Data Interpretation & Challenges

Q. How should researchers address inconsistencies in fluorescence quenching data for nitroanilines?

  • Troubleshooting : Ensure solvent purity (e.g., anhydrous 1,4-dioxane) to avoid unintended interactions. Normalize fluorescence intensity to account for inner-filter effects at high quencher concentrations. Replicate experiments with alternative fluorophores (e.g., 1-methylpyrene) to validate trends .
  • Advanced Modeling : Apply Stern-Volmer analysis with time-resolved fluorescence to distinguish static vs. dynamic quenching mechanisms. Non-linear Stern-Volmer plots may indicate ground-state complex formation .

Methodological Resources

  • Structural Databases : Cambridge Structural Database (CSD) entries for nitroaniline derivatives provide reference bond lengths/angles .
  • Spectroscopic Libraries : NIST Chemistry WebBook offers IR and MS spectra for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.